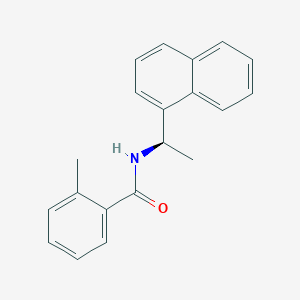
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methyl group attached to the benzene ring and a naphthalen-1-yl-ethyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and (1R)-1-(naphthalen-1-yl)ethanamine.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-methylbenzoic acid is reacted with (1R)-1-(naphthalen-1-yl)ethanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the naphthalene moiety are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted benzamides or naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-N-(1-naphthyl)benzamide: Similar structure but lacks the ethyl group on the naphthalene moiety.
N-(1R-naphthalen-1-yl-ethyl)-benzamide: Similar structure but lacks the methyl group on the benzene ring.
2-Methyl-N-(2-naphthyl)benzamide: Similar structure but has the naphthalene moiety attached at a different position.
Uniqueness
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C20H19NO |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-8-3-5-11-17(14)20(22)21-15(2)18-13-7-10-16-9-4-6-12-19(16)18/h3-13,15H,1-2H3,(H,21,22)/t15-/m1/s1 |
Clave InChI |
KHDFCIXDDKWNFL-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




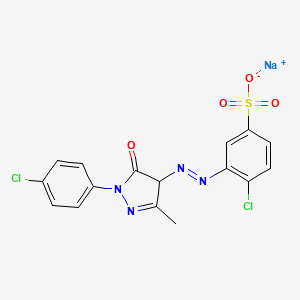
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


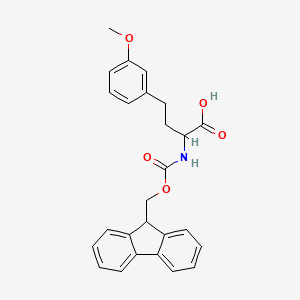
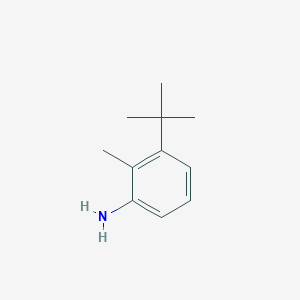
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
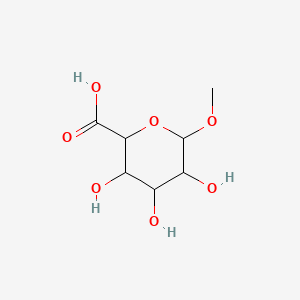

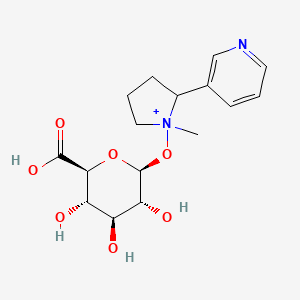
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
